molecular formula C21H21N5O2S B233948 2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Cat. No. B233948
M. Wt: 407.5 g/mol
InChI Key: WOYROIRTOJZZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide, also known as ITD-1, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer research. ITD-1 is a selective inhibitor of integrin-linked kinase (ILK), a protein that plays a crucial role in various cellular processes such as cell adhesion, migration, and survival.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been shown to have potential applications in cancer research. ILK is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis. This compound has been shown to inhibit ILK activity in various cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Mechanism of Action

ILK plays a crucial role in the regulation of various cellular processes such as cell adhesion, migration, and survival. ILK acts as a signaling hub, integrating signals from the extracellular matrix and intracellular signaling pathways. ILK also interacts with various proteins involved in the regulation of the cytoskeleton and cell cycle. 2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide inhibits ILK activity by binding to the ATP-binding site of the protein, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits ILK activity, leading to reduced cell adhesion, migration, and survival. This compound also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also a selective inhibitor of ILK, making it a useful tool for studying the role of ILK in various cellular processes. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, this compound has not been extensively tested in vivo, so its efficacy and safety in animal models and humans are still unclear.

Future Directions

There are several future directions for 2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide research. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as immunotherapy. Another direction is to study its effects on other cellular processes beyond ILK signaling, such as autophagy and apoptosis. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and humans. Finally, the development of more potent and selective ILK inhibitors based on the structure of this compound could lead to the discovery of new cancer therapies.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves a multi-step process that begins with the preparation of 4-isopropylphenol and 4-(1,2,4-triazol-3-yl)benzylamine. These two compounds are then reacted with thiocarbonyldiimidazole to form the intermediate compound, 4-(1,2,4-triazol-3-yl)benzyl 2-(4-isopropylphenoxy)acetate. Finally, the intermediate compound is reacted with 2-chloro-N-(4-(1,2,4-triazol-3-yl)phenyl)acetamide to yield this compound.

properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H21N5O2S/c1-14(2)16-7-9-18(10-8-16)28-12-19(27)22-11-15-3-5-17(6-4-15)20-25-26-13-23-24-21(26)29-20/h3-10,13-14H,11-12H2,1-2H3,(H,22,27)

InChI Key

WOYROIRTOJZZKJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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